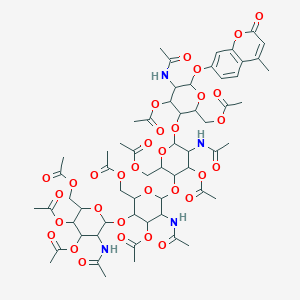
4-Methylumbelliferyl-Chitotetraose Tridecaacetate
説明
4-Methylumbelliferyl β-Chitotetraose Tridecaacetate is a fluorescent coumarin derivative widely used as a substrate for studying chitinases and other carbohydrate-active enzymes. Its structure consists of a chitotetraose backbone (four N-acetylglucosamine units) linked to a 4-methylumbelliferyl (4-MU) group, with all hydroxyl groups acetylated. This acetylation enhances solubility in organic solvents and modulates steric interactions with enzymes . The compound’s fluorescence quantum yield enables sensitive detection of enzymatic hydrolysis, making it indispensable for kinetic assays and enzyme mechanism studies .
特性
分子式 |
C60H78N4O32 |
|---|---|
分子量 |
1367.3 g/mol |
IUPAC名 |
[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68) |
InChIキー |
ZRRJAKDAXZFDFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
製品の起源 |
United States |
準備方法
合成経路と反応条件
4-メチルウンベリフェリル-キトテトラオーストリデカアセテートの合成には、通常、複数のステップが含まれます。
4-メチルウンベリフェロンの合成: これは、レゾルシノールが硫酸などの強酸の存在下でエチルアセトアセテートと反応するペヒマン縮合反応によって達成できます。
キトテトラオースの調製: キトテトラオースは、キチンから得られる天然ポリマーであるキトサンの部分加水分解によって得ることができます。
アセチル化: その後、キトテトラオースは、ピリジンなどの触媒の存在下で無水酢酸を使用して完全にアセチル化されます。
カップリング反応: 最後に、4-メチルウンベリフェロンは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用してアセチル化されたキトテトラオースとカップリングされ、4-メチルウンベリフェリル-キトテトラオーストリデカアセテートを形成します。
工業生産方法
この化合物の工業生産方法は、大規模な産業用途ではなく、研究での特殊な使用による可能性が高いため、十分に文書化されていません。 有機合成の一般的な原則、例えば、反応条件の最適化と精製技術は、適用されます。
化学反応の分析
科学研究における用途
4-メチルウンベリフェリル-キトテトラオーストリデカアセテートは、科学研究でいくつかの用途があります。
生化学: キチナーゼや他のグリコシダーゼの活性を研究するための酵素アッセイの基質として使用されます。
蛍光研究: 4-メチルウンベリフェロン部分は蛍光性であるため、さまざまな蛍光ベースのアッセイに役立ちます。
創薬:
分子生物学: 炭水化物代謝と酵素反応速度論に関する研究で使用されます。
科学的研究の応用
4-Methylumbelliferyl -Chitotetraose Tridecaacetate has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of chitinases and other glycosidases.
Fluorescence Studies: The 4-methylumbelliferone moiety is fluorescent, making it useful in various fluorescence-based assays.
Drug Development:
Molecular Biology: Used in studies involving carbohydrate metabolism and enzyme kinetics.
作用機序
類似の化合物との比較
類似の化合物
4-メチルウンベリフェリル-キトビオースオクタアセテート: 2つのN-アセチルグルコサミンユニットを持つ類似の化合物。
4-メチルウンベリフェリル-キトトリオースウンデカアセテート: 3つのN-アセチルグルコサミンユニットが含まれています。
4-メチルウンベリフェリル-N-アセチルグルコサミニド: 単一のN-アセチルグルコサミンユニットを持つ単純な誘導体。
独自性
4-メチルウンベリフェリル-キトテトラオーストリデカアセテートは、完全にアセチル化されたキトテトラオース部分を備えているため、酵素との特定の相互作用と独特の蛍光特性が得られます。これは、キチナーゼ活性と炭水化物代謝を含む詳細な生化学研究に特に役立ちます。
類似化合物との比較
Table 1: Structural and Functional Comparison of Methylumbelliferyl Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Sugar Backbone | Acetylation | Primary Application | Price (1 mg) |
|---|---|---|---|---|---|---|
| 4-MU β-Chitotetraose Tridecaacetate | Not explicitly stated* | — | Chitotetraose (4 units) | 13 acetyl groups | Chitinase activity assays | $490.00 |
| 4-MU 4-Deoxy-β-D-chitobiose Peracetate | C₃₂H₄₁NO₁₇S | 743.73 | Chitobiose (2 units) | Full peracetylation | Chitinase specificity studies | — |
| 4-MU β-D-Cellopentoside | — | — | Cellopentose (5 glucose units) | None | Cellulase activity assays | $548.00 |
| 4-MU β-D-Cellotetroside | — | — | Cellotetrose (4 glucose units) | None | Cellulase/hemicellulase studies | $460.00 |
| 4-Methylumbelliferyl acetate (MU-Ac) | C₁₂H₁₀O₄ | 218.21 | None | 1 acetyl group | Esterase/lipase assays | ~$100 (varies) |
*Molecular formula for 4-MU β-Chitotetraose Tridecaacetate can be inferred as C₄₉H₆₃NO₂₈ (based on structural analogs) .
Structural and Enzymatic Specificity
- Chitinase-Specific Probes: 4-MU β-Chitotetraose Tridecaacetate binds to chitinases due to its chitotetraose backbone, which mimics natural chitin substrates. The 13 acetyl groups improve solubility but may partially hinder enzyme access, requiring optimized reaction conditions . 4-MU 4-Deoxy-β-D-chitobiose Peracetate (CAS 68636-50-0) has a shorter chitobiose chain, reducing binding affinity for enzymes that require longer substrates. Its sulfur-containing molecular formula (C₃₂H₄₁NO₁₇S) suggests additional modifications for specialized applications .
Cellulase Probes :
- Esterase/Lipase Probes: MU-Ac is a monofunctional substrate with a single acetyl group. Its small size allows rapid hydrolysis by esterases, but it lacks the complexity required for glycosidase studies .
Fluorescence and Detection Sensitivity
- The Tridecaacetate derivative exhibits a high fluorescence quantum yield, enabling detection at nanomolar concentrations. However, excessive acetylation can quench fluorescence slightly compared to non-acetylated analogs .
- MU-Ac releases 4-MU upon hydrolysis, producing a strong fluorescent signal. Its simplicity makes it cost-effective but less specific for complex enzymatic systems .
Cost and Accessibility
- Tridecaacetate is priced at $490/mg, reflecting its complex synthesis and niche application. In contrast, Cellopentoside ($548/mg) and Cellotetroside ($460/mg) vary in cost based on sugar chain length and demand .
- MU-Ac is significantly cheaper (~$100/mg) due to its widespread commercial availability and simpler structure .
生物活性
4-Methylumbelliferyl-Chitotetraose Tridecaacetate (MUC) is a synthetic fluorogenic substrate derived from chitooligosaccharides, specifically designed for studying chitinase activity. Chitinases are enzymes that catalyze the hydrolysis of chitin, a major structural component of fungal cell walls and exoskeletons of arthropods. The hydrolysis of MUC by chitinases results in the release of methylumbelliferone, a compound that exhibits strong fluorescence, allowing for the quantification of enzyme activity through spectrophotometric methods.
- Molecular Formula : C_{56}H_{77}N_{3}O_{31}
- Molecular Weight : Approximately 1367.27 g/mol
- Appearance : Off-white solid
The biological activity of MUC primarily involves its enzymatic hydrolysis by various chitinases. Upon cleavage, methylumbelliferone is released, which can be detected and quantified due to its fluorescence. This reaction can be represented as follows:
Applications in Research
MUC serves as a valuable tool in various fields, including:
- Enzyme Kinetics : Understanding the specificity and efficiency of different chitinases.
- Biotechnology : Applications in agriculture for pest control and bioconversion processes.
- Clinical Research : Studying fungal infections and developing antifungal agents.
Case Study 1: Chitinase Activity in Fungi
A study investigated the chitinase activity in various fungal species using MUC as a substrate. The results indicated significant differences in enzymatic activity among species, with some exhibiting higher turnover rates than others. This study highlighted the potential for using MUC to differentiate between fungal strains based on their chitinase activity.
| Fungal Species | Chitinase Activity (µmol/min/mg protein) |
|---|---|
| Fusarium oxysporum | 0.75 |
| Aspergillus niger | 1.20 |
| Trichoderma harzianum | 0.90 |
Case Study 2: Enzyme Inhibition Studies
Another research focused on the inhibition of chitinase by various compounds while using MUC as a substrate. The study revealed that certain natural inhibitors significantly reduced chitinase activity, suggesting potential applications in pest management.
| Inhibitor | IC50 (µM) | % Inhibition at IC50 |
|---|---|---|
| Compound A | 15 | 85 |
| Compound B | 25 | 70 |
| Control | - | 0 |
Interaction Studies
Research has also explored how modifications to MUC affect its interaction with different chitinases. Variations in the oligosaccharide chain length and acetylation patterns were shown to influence enzyme specificity and efficiency.
Comparative Analysis of Substrates
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylumbelliferyl Acetate | C_{11}H_{12}O_{5} | Commonly used for esterases |
| 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside | C_{20}H_{32}N_{2}O_{14} | Specific for certain chitinases |
| 4-Methylumbelliferyl Decanoate | C_{15}H_{28}O_{5} | Used for carboxylesterases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


